BX795
Overview
Description
BX-795 is a small molecule inhibitor primarily known for its potent inhibition of 3-phosphoinositide-dependent kinase 1 (PDK1) and TANK-binding kinase 1 (TBK1). It has been extensively studied for its role in modulating immune responses and its potential therapeutic applications in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: BX-795 is synthesized through a multi-step chemical process. The synthesis involves the formation of an aminopyrimidine core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:
- Formation of the aminopyrimidine core.
- Introduction of the iodo group.
- Coupling with a thienylcarbonyl group.
- Final modifications to achieve the desired compound .
Industrial Production Methods: Industrial production of BX-795 involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions to maximize yield and purity, ensuring the availability of high-quality starting materials, and implementing stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: BX-795 undergoes various chemical reactions, including:
Oxidation: BX-795 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on BX-795, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varying properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of BX-795, each with distinct chemical and biological properties .
Scientific Research Applications
BX-795 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating immune responses, particularly in the context of inflammation and autoimmune diseases.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
Mechanism of Action
BX-795 exerts its effects by inhibiting the catalytic activity of TBK1 and IKKε (IkappaB kinase-epsilon) by blocking their phosphorylation. This inhibition disrupts the interferon regulatory factor (IRF) signaling pathway, leading to reduced production of interferon-beta (IFN-β) and other inflammatory cytokines. Additionally, BX-795 inhibits the PDK1 pathway, affecting various downstream signaling cascades involved in cell survival, proliferation, and immune responses .
Comparison with Similar Compounds
BX-912: Another potent inhibitor of PDK1 with similar biological activities.
BX-320: Known for its inhibition of TBK1 and IKKε, similar to BX-795.
BX-517: A compound with comparable kinase inhibition properties .
Uniqueness of BX-795: BX-795 stands out due to its dual inhibition of PDK1 and TBK1/IKKε, making it a versatile tool for studying multiple signaling pathways. Its ability to modulate immune responses and its potential therapeutic applications in various diseases further highlight its uniqueness .
Properties
IUPAC Name |
N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26IN7O2S/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXGGRQQJZYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26IN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435186 | |
Record name | BX-795 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702675-74-9 | |
Record name | N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702675-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BX-795 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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